molecular formula C18H18N2O2S B2773660 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide CAS No. 851407-74-4

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2773660
CAS No.: 851407-74-4
M. Wt: 326.41
InChI Key: MXJYVNHPTNGXFH-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Potential

Research has explored the synthesis of novel compounds with structural similarities to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide and their potential as antimicrobial agents. For instance, a study conducted by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antimicrobial activities against a variety of bacteria and fungi, demonstrating the versatility of quinolone derivatives in medicinal chemistry Desai, N., Dodiya, A., & Shihora, P. N. (2011). A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents. Medicinal Chemistry Research, 21, 1577-1586.

Antitubercular Activity

A series of novel carboxamides, structurally related to the queried compound, was synthesized and evaluated for their antitubercular properties. Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating promising antitubercular activity with minimal cytotoxicity, highlighting the therapeutic potential of quinolone derivatives against tuberculosis Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V., Sriram, D., & Kantevari, S. (2020). Synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis. Monatshefte für Chemie - Chemical Monthly, 151, 405-415.

Photostabilization of PVC

In the field of materials science, compounds incorporating thiophene units have been synthesized for applications such as photostabilizers for poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their effectiveness in reducing the photodegradation of PVC, suggesting their utility in enhancing the durability of PVC materials Balakit, A. A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). International Journal of Polymer Science, 2015, 850-859.

Antitumor Activity

The compound and its related derivatives have also been explored for their antitumor activities. For example, Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, identifying compounds with significant efficacy against leukemia in mice, indicating the potential of such derivatives in cancer therapy Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 38(21), 4234-43.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000235761 Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also influence the compound’s action and efficacy

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYVNHPTNGXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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